molecular formula C14H17N3O3S B11617166 ethyl N-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}glycinate

ethyl N-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}glycinate

Cat. No.: B11617166
M. Wt: 307.37 g/mol
InChI Key: OOFNCUIRIHHTQK-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a pyridine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE typically involves the reaction of 3-cyano-4,6-dimethylpyridine-2-thiol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamido}acetate
  • Propyl 2-{2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamido}acetate

Uniqueness

ETHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl ester group, in particular, influences its solubility and reactivity compared to its methyl and propyl analogs .

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

ethyl 2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]acetate

InChI

InChI=1S/C14H17N3O3S/c1-4-20-13(19)7-16-12(18)8-21-14-11(6-15)9(2)5-10(3)17-14/h5H,4,7-8H2,1-3H3,(H,16,18)

InChI Key

OOFNCUIRIHHTQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=C(C(=CC(=N1)C)C)C#N

Origin of Product

United States

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